molecular formula C14H22O4 B14694840 Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate CAS No. 23535-03-7

Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate

Cat. No.: B14694840
CAS No.: 23535-03-7
M. Wt: 254.32 g/mol
InChI Key: XRXBTVHEFCYMPS-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate is a chemical compound with a complex structure that includes a methoxy group, a cyclopentenone ring, and a heptanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate can be achieved through several steps. One common method involves the ZnCl2 catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione . This is followed by sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid, sequential reduction, and ZnCl2 catalyzed Piancatelli rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of catalysts such as ZnCl2 and sulfuric acid is optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes and receptors in biological systems .

Properties

CAS No.

23535-03-7

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

methyl 7-(2-methoxy-5-oxocyclopenten-1-yl)heptanoate

InChI

InChI=1S/C14H22O4/c1-17-13-10-9-12(15)11(13)7-5-3-4-6-8-14(16)18-2/h3-10H2,1-2H3

InChI Key

XRXBTVHEFCYMPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)CC1)CCCCCCC(=O)OC

Origin of Product

United States

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